Cas no 2229048-24-0 (3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine)
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine
- EN300-1942860
- 2229048-24-0
-
- Inchi: 1S/C10H12ClF2NO/c1-15-9-5-6(2-3-7(9)11)4-8(14)10(12)13/h2-3,5,8,10H,4,14H2,1H3
- InChI Key: NHRCMSBPSXHGDG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OC)CC(C(F)F)N
Computed Properties
- Exact Mass: 235.0575480g/mol
- Monoisotopic Mass: 235.0575480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.2Ų
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942860-0.05g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1942860-0.1g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1942860-0.25g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1942860-0.5g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1942860-1.0g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1942860-2.5g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1942860-5.0g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1942860-10.0g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1942860-1g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1942860-5g |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine |
2229048-24-0 | 5g |
$3479.0 | 2023-09-17 |
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine
Professional Introduction to 3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine (CAS No. 2229048-24-0)
3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2229048-24-0, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of both chloro and methoxy substituents in its aromatic ring, combined with the distinctive 1,1-difluoropropan-2-amine side chain, makes it a subject of intense interest for researchers exploring novel therapeutic agents.
The chemical structure of 3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine is characterized by a phenyl ring substituted at the 4-position with a chlorine atom and at the 3-position with a methoxy group. This arrangement enhances the compound's lipophilicity and potential for interaction with biological targets. The amine functionality at the 2-position of the propanone backbone provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The incorporation of two fluorine atoms in the 1,1-difluoropropan-2-amine moiety contributes to these desirable characteristics, making this compound an attractive candidate for drug discovery. Studies have shown that fluorine atoms can significantly influence the electronic properties of molecules, leading to modifications in their pharmacokinetic profiles and biological activity.
The potential applications of 3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine span across various therapeutic areas. Researchers are particularly interested in its potential as a precursor for the development of novel antiviral and anticancer agents. The combination of electron-withdrawing and electron-donating groups in its structure suggests that it may interact with enzymes and receptors involved in viral replication and cancer cell proliferation. Preliminary computational studies have indicated that this compound may exhibit inhibitory effects on certain kinases and proteases, which are critical targets in oncology research.
Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like 3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have been instrumental in constructing its intricate framework. These methods not only improve yield but also allow for greater control over regioselectivity, ensuring that functional groups are incorporated at desired positions within the molecule.
The biological evaluation of 3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine is ongoing, with several research groups exploring its interactions with different protein targets. Initial pharmacological screenings have revealed promising results, suggesting that this compound may possess agonistic or antagonistic activities relevant to inflammatory pathways and neurotransmitter systems. Further studies are needed to elucidate its exact mechanism of action and to identify potential side effects or toxicities.
The synthesis and characterization of this compound also highlight the importance of high-resolution analytical techniques in modern drug discovery. Methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide critical insights into its molecular structure and purity. These tools are essential for ensuring that the final product meets stringent quality standards before it can be advanced into preclinical testing.
In conclusion, 3-(4-chloro-3-methoxyphenyl)-1,1-difluoropropan-2-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover its potential applications, this compound is poised to play a crucial role in addressing unmet medical needs across multiple disease areas.
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